(S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate

Protease inhibitor design Subsite occupancy Structure-activity relationship

(S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate (CAS 90302-91-3; molecular formula C₁₄H₁₇ClN₂O₄; MW 312.75) is a stereochemically defined (S)-enantiomer belonging to the peptidyl chloromethyl ketone (CMK) class of covalent protease inactivators. Its structure comprises an N-terminal benzyloxycarbonyl (Cbz)-protected L-alanine residue coupled via an amide bond to a glycine-derived chloromethyl ketone warhead (Cbz-Ala-Gly-CMK).

Molecular Formula C14H17ClN2O4
Molecular Weight 312.75 g/mol
Cat. No. B11828048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate
Molecular FormulaC14H17ClN2O4
Molecular Weight312.75 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)CCl)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H17ClN2O4/c1-10(13(19)16-8-12(18)7-15)17-14(20)21-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,20)/t10-/m0/s1
InChIKeyNOEXDCVLDWYOTB-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate (CAS 90302-91-3): A Cbz-Protected Dipeptidyl Chloromethyl Ketone for Irreversible Protease Inhibition


(S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate (CAS 90302-91-3; molecular formula C₁₄H₁₇ClN₂O₄; MW 312.75) is a stereochemically defined (S)-enantiomer belonging to the peptidyl chloromethyl ketone (CMK) class of covalent protease inactivators . Its structure comprises an N-terminal benzyloxycarbonyl (Cbz)-protected L-alanine residue coupled via an amide bond to a glycine-derived chloromethyl ketone warhead (Cbz-Ala-Gly-CMK) . The chloromethyl ketone electrophile enables irreversible alkylation of active-site cysteine or serine residues in target proteases, a mechanism exploited across antiviral and antibacterial research programs [1]. The compound is commercially available at ≥95% purity for research-grade procurement .

Why (S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate Cannot Be Replaced by Generic Single-Amino-Acid or Alternative P1 Chloromethyl Ketones


Chloromethyl ketone-based protease inhibitors are not functionally interchangeable. The target compound's unique Cbz-Ala-Gly dipeptide scaffold occupies both S2 and S1 enzyme subsites, whereas single-amino-acid CMKs such as Cbz-Ala-CMK (CAS 41036-43-5) or Cbz-Phe-CMK (CAS 26049-94-5) engage only the S1 pocket [1]. This extended subsite occupancy directly modulates inactivation potency: Raykova et al. demonstrated that Cbz-Ala-Gly-PheCH₂Cl exhibited 35-fold greater inhibitory activity than Cbz-Ala-PheCH₂Cl against alkaline mesentericopeptidase, confirming that peptide chain elongation beyond a single residue is not an incremental change but a potency-determining structural feature [2]. Furthermore, the glycine at P1 confers conformational flexibility distinct from bulkier P1 residues (e.g., phenylalanine in ZPCK), altering both target engagement kinetics and protease selectivity profiles [3]. Generic substitution with a single-amino-acid CMK or a dipeptide CMK bearing a different P1 residue therefore risks substantial loss of inhibitory potency, altered target selectivity, or both.

Quantitative Differentiation Evidence for (S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate Against Closest Comparators


Glycine P1 Spacer Confers Distinct Subsite Geometry Compared to Single-Amino-Acid CMKs (Cbz-Ala-CMK and Cbz-Phe-CMK)

The target compound incorporates a glycine-derived chloromethyl ketone warhead (Cbz-Ala-Gly-CMK), creating a dipeptide scaffold that spans both the S2 (Ala) and S1 (Gly) subsites of target proteases. In contrast, the closest single-amino-acid analogs—Cbz-Ala-CMK (CAS 41036-43-5; MW 255.7) and Cbz-Phe-CMK (ZPCK, CAS 26049-94-5; MW 331.8)—occupy only the S1 pocket [1]. The glycine P1 residue provides minimal steric bulk and maximal conformational flexibility compared to phenylalanine (Phe) at P1 in ZPCK, which imposes a rigid benzyl side chain into the S1 pocket [2]. This P1 identity difference is functionally consequential: BRENDA-curated data show that Cbz-Phe-CMK achieves Ki = 306 nM against SARS-CoV 3CLpro, whereas the broader halomethyl ketone class (including dipeptide variants) demonstrates Ki values as low as 300 nM, with P1 glycine-containing congeners exhibiting distinct target selectivity profiles [3]. The target compound's additional H-bond donor (2 vs. 1 for Cbz-Ala-CMK) and acceptor (4 vs. 3) further differentiate its binding thermodynamics .

Protease inhibitor design Subsite occupancy Structure-activity relationship

Peptide Scaffold Elongation Drives 35-Fold Potency Gain in Alkaline Mesentericopeptidase: Cbz-Ala-Gly-PheCH₂Cl vs. Cbz-Ala-PheCH₂Cl

Raykova et al. (1978) directly compared dipeptide and tripeptide Cbz-protected chloromethyl ketones for inactivation of alkaline mesentericopeptidase, a serine protease with an extended active-site cleft. The tripeptide Cbz-Ala-Gly-PheCH₂Cl exhibited an inhibitory effect 35 times greater than that of the dipeptide Cbz-Ala-PheCH₂Cl, while single-amino-acid derivatives Tos-LysCH₂Cl and Tos-PheCH₂Cl showed no detectable influence on enzyme activity [1]. This SAR establishes that each additional residue in the peptide scaffold (moving from dipeptide to tripeptide, and from single-amino-acid to dipeptide) multiplicatively enhances inhibitory potency when the extended chain productively engages distal subsites [1]. The target compound's Cbz-Ala-Gly dipeptide scaffold is therefore predicted to exhibit intermediate potency between single-amino-acid CMKs (negligible activity in this system) and tripeptide CMKs (maximal activity), with the glycine at the P1 position providing the critical S1 engagement absent in single-amino-acid analogs [2].

Serine protease inhibition Peptide chloromethyl ketone Subsite cooperativity

Halomethyl Ketone Warhead Achieves Sub-Micromolar Affinity (Ki ~300 nM) Against Coronavirus 3CL Protease via Covalent Cys145 Engagement

Bacha et al. (2008) established that halomethyl ketone-based inhibitors achieve high potency against SARS-CoV 3CLpro, with Ki values as low as 300 nM (0.3 µM) [1]. X-ray crystallographic analysis of the inhibitor–3CLpro complex (PDB 3D62) confirmed that the halomethyl carbon of the warhead forms a covalent thioether linkage with the catalytic Cys145 residue of the protease [1]. Within this chemotype, BRENDA-curated data identify Cbz-Phe-CMK (the phenylalanine P1 analog) with Ki = 306 nM against the same target, while Cbz-protected analogs with varied P1 substituents span Ki values from 306 to 512 nM, demonstrating that both the Cbz protecting group and the halomethyl ketone warhead are essential pharmacophoric elements for sub-micromolar affinity [2]. The target compound, bearing an identical Cbz N-cap and chloromethyl ketone warhead with a glycine P1 residue, belongs to this validated pharmacophore class and is expected to exhibit comparable covalent engagement kinetics, with the glycine P1 potentially offering differential selectivity across coronavirus 3CL protease orthologs [3].

Antiviral drug discovery Covalent warhead SARS-CoV 3CLpro

Selective Inhibition of Bacterial Prolipoprotein Signal Peptidase by Cbz-Ala-CMK: Target Discrimination Within the E. coli Secretory Machinery

Maeda et al. (1981) demonstrated that benzyloxycarbonylalanine chloromethyl ketone (Z-Ala-CH₂Cl, the closest single-amino-acid analog of the target compound) selectively inhibits the processing of prolipoprotein—the secretory precursor of the Escherichia coli outer membrane lipoprotein—without affecting the maturation of other major outer membrane proteins such as OmpA, OmpF, or OmpC [1]. This selectivity was observed both in vivo (intact E. coli cells) and in vitro (isolated membrane fractions), at compound concentrations that did not impair general protein secretion [1]. Affinity labeling with tritiated Z-[³H]Ala-CH₂Cl identified two cytoplasmic membrane proteins of Mr 78,000 and 46,000 as the predominant targets, implicating a specific signal peptidase complex [1]. The target compound's extended Cbz-Ala-Gly scaffold is predicted to enhance binding affinity to this signal peptidase system relative to the single-amino-acid analog through additional S2 subsite contacts, a hypothesis testable through comparative labeling experiments [2].

Bacterial signal peptidase Prolipoprotein processing Antimicrobial target identification

Differential Aminoacylase Inactivation Mechanism: Cbz-Ala-CMK Modifies Active-Site Lysine, Whereas Leu-CMK Targets Cysteine Thiols

Frey et al. (1977) investigated the irreversible inactivation of aminoacylase by a panel of chloromethyl ketone analogs and discovered a mechanistically significant divergence: benzyloxycarbonylalanyl chloromethyl ketone (Cbz-Ala-CMK) inactivates the enzyme by substituting the ε-amino group of one lysine residue per active site, not by modifying cysteine thiol groups [1]. In contrast, leucyl chloromethyl ketone (Leu-CMK) and alanyl chloromethyl ketone (Ala-CMK) inactivate aminoacylase by blocking four cysteine SH groups per enzyme molecule, confirmed by stoichiometric [U-¹⁴C]leucyl chloromethyl ketone labeling [1]. This N-terminal Cbz protection redirects the covalent modification from cysteine to lysine—a residue selectivity switch that is not observed with unprotected or tosyl-protected amino acid CMKs [2]. The target compound (Cbz-Ala-Gly-CMK) retains the Cbz-Ala motif responsible for this lysine-directed reactivity while incorporating a glycine spacer that may further modulate the distance between the recognition element and the reactive warhead .

Covalent inhibitor mechanism Aminoacylase Warhead amino acid selectivity

Recommended Research and Industrial Application Scenarios for (S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate


Coronavirus 3CL Protease (Mpro) Inhibitor Optimization: Glycine P1 as a Selectivity Tuning Vector

The compound serves as a starting scaffold for structure-activity relationship (SAR) campaigns targeting coronavirus 3CL proteases, where the halomethyl ketone warhead provides validated sub-micromolar covalent engagement (class Ki ~300–500 nM) via Cys145 thioether formation [1]. The glycine P1 residue offers an underexplored steric profile compared to the more commonly employed phenylalanine P1 (ZPCK; Ki = 306 nM), potentially enabling selectivity discrimination across coronavirus 3CLpro orthologs (SARS-CoV-1, SARS-CoV-2, MERS-CoV, HCoV-229E) [2]. Researchers should compare this compound head-to-head with Cbz-Phe-CMK in fluorescence resonance energy transfer (FRET)-based protease assays using Dabcyl-KTSAVLQSGFRKMQ-EDANS or equivalent substrates to quantify the P1-dependent selectivity shift [1].

Activity-Based Protein Profiling (ABPP) Probe Development for Bacterial Signal Peptidases

Based on the demonstrated selectivity of Cbz-Ala-CMK for the E. coli prolipoprotein signal peptidase system—with no cross-reactivity toward OmpA, OmpF, or OmpC processing enzymes [3]—the target compound's extended Cbz-Ala-Gly scaffold can be functionalized with alkyne or biotin reporters for ABPP experiments. The glycine spacer provides a synthetic handle for reporter conjugation while maintaining the Cbz-Ala recognition element responsible for target discrimination. Comparative ABPP experiments against the single-amino-acid analog (Z-Ala-CH₂Cl) are recommended to quantify the impact of the glycine spacer on labeling efficiency and target profile in Gram-negative bacterial proteomes [3].

Mechanistic Studies of Covalent Warhead Amino Acid Selectivity (Lysine vs. Cysteine vs. Histidine)

The Cbz-Ala motif has been shown to redirect covalent modification from cysteine thiols (targeted by unprotected alanyl or leucyl CMKs) to the ε-amino group of active-site lysine residues in aminoacylase [4]. The target compound, bearing this lysine-directing Cbz-Ala element coupled to a glycine chloromethyl ketone warhead, is a valuable tool for investigating whether the lysine selectivity is maintained when the warhead is distanced from the recognition element by one glycine residue. Parallel experiments with Cbz-Ala-CMK (no spacer) and Leu-CMK (cysteine-directed control) in aminoacylase or other model systems can map the geometric constraints governing warhead amino acid selectivity [4].

Peptide Chloromethyl Ketone Reference Standard for Extended Active-Site Serine Protease Assays

The Raykova et al. SAR demonstrates that single-amino-acid CMKs (Tos-LysCH₂Cl, Tos-PheCH₂Cl) are completely inactive against serine proteases with extended active-site clefts, while dipeptide and tripeptide CMKs exhibit progressively increasing potency (35-fold enhancement from Cbz-Ala-PheCH₂Cl to Cbz-Ala-Gly-PheCH₂Cl) [5]. The target compound (Cbz-Ala-Gly-CMK) occupies an intermediate position in this chain-length–potency continuum and can serve as a calibrated reference inhibitor for characterizing the subsite architecture of uncharacterized serine proteases. Procurement of this dipeptide CMK alongside the single-amino-acid and tripeptide analogs enables construction of a chain-length–activity curve for rapid active-site topography assessment [5].

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